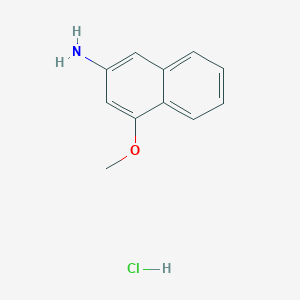

4-Methoxynaphthalen-2-amine hydrochloride

Description

Significance of the Naphthalene (B1677914) Scaffold in Organic Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in organic chemistry and particularly in drug discovery. researchgate.netnih.gov This bicyclic aromatic system provides a unique combination of rigidity, lipophilicity, and a large surface area for interacting with biological targets. researchgate.net Its structure is a core component in numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov

The versatility of the naphthalene core allows it to serve as a foundational building block in the development of new medicines. nih.gov Many FDA-approved drugs incorporate this moiety, leveraging its favorable properties to achieve desired therapeutic effects. nih.gov Beyond pharmaceuticals, naphthalene derivatives are integral to materials science, where their conjugated π-electron systems give rise to useful optical and electronic properties, leading to applications in organic electronic materials and fluorescent probes.

Table 1: Examples of FDA-Approved Drugs Featuring the Naphthalene Scaffold This table is generated based on data from the text and is for illustrative purposes.

| Drug Name | Therapeutic Class |

|---|---|

| Propranolol | Antihypertensive |

| Naproxen | Nonsteroidal Anti-inflammatory |

| Nafcillin | Antibiotic |

| Terbinafine | Antifungal |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

Overview of Methoxy-Substituted Naphthalenamines as Precursors

Methoxy-substituted naphthalenamines, such as 4-methoxynaphthalen-2-amine, are highly valued as precursors in multi-step organic synthesis. Their utility stems from the combination of three key features: the stable naphthalene core, a reactive primary amine, and a property-modulating methoxy (B1213986) group.

The primary amine (-NH2) serves as a versatile synthetic handle. It can readily participate in a wide range of chemical reactions, including amide bond formation, N-alkylation, and cyclization reactions to form nitrogen-containing heterocycles. mdpi.commdpi.com This reactivity allows chemists to use methoxy-naphthalenamines as starting materials to construct larger, more complex molecular architectures, which is a common strategy in the synthesis of novel pharmaceutical candidates. mdpi.com

The methoxy group (-OCH3) is not merely a passive substituent; it is often strategically included by medicinal chemists to enhance a molecule's drug-like properties. nih.gov The presence of a methoxy group can influence several critical parameters:

Ligand-Target Binding: It can act as a hydrogen bond acceptor, improving the affinity and selectivity of a molecule for its biological target. nih.gov

Physicochemical Properties: It can modify a compound's solubility and lipophilicity, which are crucial for its absorption and distribution in the body.

Metabolic Stability: The methoxy group can block positions on the aromatic ring that are susceptible to metabolic degradation, thereby increasing the drug's half-life. nih.gov

Therefore, methoxy-substituted naphthalenamines are not just synthetic intermediates but are considered "intelligent" building blocks, designed to impart favorable characteristics to the final product.

Structural Context of 4-Methoxynaphthalen-2-amine Hydrochloride within Naphthalene Chemistry

This compound is a specific isomer within the vast family of naphthalene derivatives. Its chemical identity is defined by the precise arrangement of its functional groups on the naphthalene rings. The structure consists of the bicyclic naphthalene core, with a methoxy group at the C4 position and an amine group at the C2 position.

This specific substitution pattern dictates the compound's chemical reactivity. The electronic properties of the methoxy and amine groups influence the electron density of the aromatic rings, directing the course of further chemical transformations such as electrophilic aromatic substitution.

The compound is supplied as a hydrochloride salt (·HCl). This is a common practice in chemical synthesis and pharmaceutical development for several reasons. Converting the basic amine group into its hydrochloride salt generally:

Increases the compound's stability and shelf-life.

Improves its solubility in aqueous and protic solvents, which can be advantageous for certain reaction conditions.

Renders the solid material more crystalline and easier to handle.

The hydrochloride form can be easily converted back to the free amine by treatment with a base, allowing the reactive amine group to be utilized in subsequent synthetic steps.

Table 2: Chemical Properties of this compound This table is generated based on data from the text and is for illustrative purposes.

| Property | Value |

|---|---|

| Chemical Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| Synonyms | 4-Methoxy-2-naphthylamine HCl, 2-Amino-4-methoxynaphthalene HCl |

| Appearance | Solid |

| Form | Hydrochloride Salt |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-methoxynaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSJQDMNXZPICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138116-14-8 | |

| Record name | 4-methoxynaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxynaphthalen 2 Amine Hydrochloride and Its Precursors

Direct Synthesis Approaches to 4-Methoxynaphthalen-2-amine Hydrochloride

Direct synthesis methods focus on introducing the amino group at the C-2 position of a 4-methoxynaphthalene scaffold. These approaches often involve reductive processes or the construction of the functionalized aromatic system.

Reductive amination is a versatile method for forming amines from carbonyl compounds. studylib.net In this context, the synthesis would commence from 4-methoxynaphthalene-2-carbaldehyde. The process involves two key steps: the formation of an imine intermediate followed by its reduction to the target amine.

The initial step is the reaction of the naphthaldehyde precursor with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding imine. This condensation is often acid-catalyzed. The subsequent reduction of the C=N double bond can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. redalyc.org Alternatively, catalytic hydrogenation can be employed for the reduction step. The final product, 4-Methoxynaphthalen-2-amine, is then treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Key Parameters in Reductive Amination of 4-Methoxynaphthalene-2-carbaldehyde

| Parameter | Description | Examples |

|---|---|---|

| Aldehyde Precursor | 4-Methoxynaphthalene-2-carbaldehyde | N/A |

| Amine Source | Provides the nitrogen atom for the amino group | Ammonia, Ammonium Acetate, Hydroxylamine |

| Reducing Agent | Reduces the intermediate imine to an amine | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd-C) |

| Solvent | Medium for the reaction | Methanol, Ethanol, Dichloromethane |

| Catalyst | Facilitates imine formation or reduction | Acetic Acid (for imine formation), Palladium on Carbon (for hydrogenation) |

The reduction of a nitro group is a fundamental and highly efficient method for the preparation of aromatic amines. nih.gov This pathway begins with the synthesis of 4-methoxy-2-nitronaphthalene. The subsequent catalytic hydrogenation of the nitro group yields the desired 2-amino functionality.

This transformation is typically carried out using a heterogeneous catalyst in the presence of a hydrogen source. google.com Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this purpose. Other common catalysts include platinum(IV) oxide (Adam's catalyst) and Raney nickel. google.com The hydrogen source is usually molecular hydrogen (H₂) supplied under pressure. Alternatively, transfer hydrogenation methods can be used, employing hydrogen donors like hydrazine, ammonium formate, or sodium borohydride in the presence of a suitable catalyst. researchgate.net The reaction is generally clean, high-yielding, and a staple in the synthesis of arylamines. chemrxiv.org Following the reduction, the resulting amine is converted to its hydrochloride salt.

Table 2: Catalytic Systems for the Reduction of 4-Methoxy-2-nitronaphthalene

| Catalyst | Hydrogen Source | Typical Conditions | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to 80°C, 1-50 atm H₂ | High activity and selectivity, most common method. |

| Raney Nickel | H₂ gas | Elevated temperature and pressure | Cost-effective, but may require harsher conditions. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | Highly active, effective under mild conditions. |

| Palladium-Fe₃O₄ on Graphene Oxide | Sodium Borohydride (NaBH₄) | Room temperature | A magnetic nanocatalyst used for transfer hydrogenation, allowing easy catalyst recovery. researchgate.net |

Modern synthetic organic chemistry offers sophisticated methods for the construction of highly functionalized aromatic systems. These protocols can be applied to build the 4-methoxy-2-aminonaphthalene core with high precision. Annulation strategies, for instance, can be used to construct the second ring of the naphthalene (B1677914) system onto a suitably substituted benzene (B151609) precursor, thereby installing the desired functional groups during the ring-forming process.

Furthermore, advanced cross-coupling reactions provide powerful tools for functionalizing a pre-existing naphthalene scaffold. While often used for derivatization (see Section 2.2.1), methods like the Buchwald-Hartwig amination can be considered a direct approach if the starting material is a simple naphthalene derivative that undergoes sequential functionalization. nih.gov These advanced methods offer significant control over regioselectivity and are tolerant of a wide range of other functional groups.

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the synthesis of this compound from a naphthalene precursor that already possesses one of the required functional groups (or a group that can be easily converted to one).

A prominent indirect route involves the amination of a halogenated naphthalene precursor, such as 2-bromo-4-methoxynaphthalene. The classic approach, nucleophilic aromatic substitution, is generally difficult on unactivated aryl halides. However, transition metal-catalyzed cross-coupling reactions have revolutionized this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that efficiently forms a carbon-nitrogen bond. In this reaction, 2-halo-4-methoxynaphthalene would be coupled with an amine source, such as ammonia or a protected equivalent like benzophenone (B1666685) imine, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base (e.g., sodium tert-butoxide). This method is highly valued for its broad substrate scope and functional group tolerance.

Table 3: Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Naphthalene precursor | 2-Bromo-4-methoxynaphthalene, 2-Chloro-4-methoxynaphthalene |

| Amine Source | Nitrogen nucleophile | Ammonia, Lithium bis(trimethylsilyl)amide (LHMDS) |

| Palladium Catalyst | Facilitates C-N bond formation | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, BINAP |

| Base | Activates the amine and facilitates catalytic cycle | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate) |

Several other functionalized methoxy-naphthalene compounds can serve as precursors to the target amine. These transformations often involve classical named reactions.

One such pathway is the Bucherer reaction , which converts a naphthol into a naphthylamine. Starting with 4-methoxy-2-naphthol, treatment with aqueous ammonia and a sulfite (B76179) or bisulfite salt at elevated temperatures and pressures can yield 4-Methoxynaphthalen-2-amine. This reversible reaction is a well-established method for the synthesis of naphthalenamines from the corresponding naphthols. mdpi.com

Another viable strategy is the reduction of a nitrile . The synthesis can start from 6-methoxynaphthalene-2-carbonitrile. The cyano group can be reduced to an aminomethyl group using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for instance, using palladium on carbon in an acidic ethanolic solution. tandfonline.com This provides (6-methoxynaphthalen-2-yl)methanamine, a related but distinct compound. To obtain the target 2-amine, one would need to start with a precursor like 4-methoxynaphthalene-2-carboxylic acid, convert it to an amide, and then perform a Hofmann rearrangement, or convert the acid to an acyl azide (B81097) for a Curtius rearrangement. These rearrangements transform a carboxamide or acyl azide into a primary amine with the loss of one carbon atom.

Table 4: Summary of Compound Transformations

| Starting Material | Reaction Name/Type | Key Reagents | Product |

|---|---|---|---|

| 4-Methoxy-2-naphthol | Bucherer Reaction | NH₃, NaHSO₃ | 4-Methoxynaphthalen-2-amine |

| 4-Methoxynaphthalene-2-carboxamide | Hofmann Rearrangement | Br₂, NaOH | 4-Methoxynaphthalen-2-amine |

| 4-Methoxynaphthalene-2-carboxylic acid | Curtius Rearrangement | SOCl₂, NaN₃; then heat, H₂O | 4-Methoxynaphthalen-2-amine |

Multicomponent Reaction Approaches Incorporating Naphthalene Moieties

Several MCRs can be adapted for the synthesis of functionalized naphthalene skeletons. For instance, a one-pot, three-component coupling process involving 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes has been developed to produce richly functionalized naphthalenes. nih.gov This reaction proceeds through the formation of an isoindole intermediate, which then undergoes an intramolecular Diels-Alder reaction followed by nitrene extrusion to yield the naphthalene core. nih.gov The high regioselectivity of this method makes it particularly attractive for creating specifically substituted naphthalenes. nih.gov

Other MCRs, while not always directly yielding naphthalenes, can produce key precursors or related heterocyclic systems. The Povarov reaction, for example, is a well-established MCR for synthesizing tetrahydroquinolines, which share a fused ring system with naphthalenes. researchgate.net Similarly, the Doebner reaction provides a classic route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While these methods produce nitrogen-containing heterocyclic analogues, the underlying principles of forming fused aromatic systems through multicomponent strategies could inspire novel routes toward naphthalenamine precursors. The Ugi and Biginelli reactions are other prominent MCRs known for their ability to generate molecular diversity and build complex scaffolds efficiently. caltech.edu

The application of MCRs to the direct synthesis of precursors for this compound would involve the strategic selection of starting materials that contain the required methoxy (B1213986) and amine functionalities, or precursors that can be easily converted to them. The inherent diversity of MCRs allows for the rapid assembly of compound libraries, facilitating the exploration of various substitution patterns on the naphthalene ring. nih.gov

| Multicomponent Reaction | Reactants | Product Type | Potential Relevance to Naphthalene Synthesis |

| Three-Component Coupling nih.gov | 2-Alkynylbenzaldehyde hydrazone, Fischer carbene complex, Alkyne | Substituted Naphthalene | Direct, one-pot synthesis of a functionalized naphthalene core. |

| Povarov Reaction researchgate.net | Aromatic amine, Aldehyde, Alkene | Tetrahydroquinoline | Synthesis of fused heterocyclic systems, adaptable for creating related scaffolds. |

| Doebner Reaction nih.gov | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Construction of fused aromatic rings analogous to the naphthalene system. |

| Ugi Reaction researchgate.netnih.gov | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino amide | Highly versatile for creating complex structures; could be used to build side chains on a naphthalene precursor. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysts to minimize waste. nih.gov

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign routes for synthesizing compounds like this compound involves rethinking traditional methods. A classic method for converting naphthols to naphthalenamines is the Bucherer reaction, which uses an aqueous solution of sodium bisulfite and ammonia. mdpi.com While effective, this reaction can require high temperatures and pressures. Greener alternatives focus on improving reaction conditions and minimizing hazardous waste.

Modern green synthetic techniques that could be applied include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in greener solvents like water or glycerol, minimizes the use of volatile organic compounds (VOCs) that are often toxic and environmentally harmful. nih.gov Glycerol, a biodegradable byproduct of biodiesel production, is an effective solvent for various organic reactions due to its high boiling point and ability to dissolve both organic and inorganic compounds. nih.gov

Catalysis: The use of catalysts, particularly biocatalysts or reusable solid-supported catalysts, can enhance reaction efficiency and selectivity under milder conditions. nih.gov For instance, developing catalytic versions of amination reactions can avoid the stoichiometric reagents often used in classical methods.

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Different reaction types exhibit inherently different atom economies.

Addition Reactions: These reactions, where two or more molecules combine to form a single larger molecule, are the most atom-economical, with a theoretical atom economy of 100%. rsc.orgrsc.org

Substitution Reactions: In these reactions, a leaving group is displaced by a substituting group. Since the leaving group and other reagents become byproducts, the atom economy is intrinsically less than 100%. primescholars.com

Elimination Reactions: These reactions also produce byproducts and thus have a lower atom economy.

The synthesis of this compound likely involves several steps, including substitution reactions (e.g., amination) which can generate significant waste. For example, the Gabriel synthesis of amines, a classic method, has a very low atom economy (<50%) because it uses stoichiometric quantities of phthalic acid derivatives as reagents, which are ultimately converted into waste. primescholars.com

| Reaction Type | General Transformation | Theoretical Atom Economy | Common Byproducts |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B), salts |

| Rearrangement | A → B | 100% | None |

| Elimination | A → B + C | < 100% | Small molecule (C) |

By prioritizing high atom economy reactions and employing other green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and efficient.

Theoretical and Computational Investigations of 4 Methoxynaphthalen 2 Amine Hydrochloride

Molecular Dynamics and Simulation Studies

No molecular dynamics or other simulation studies investigating the behavior of 4-Methoxynaphthalen-2-amine hydrochloride in various environments were present in the searched scientific literature.

The absence of specific computational and theoretical data for this compound in the public domain prevents the creation of a detailed scientific article as requested. The methods mentioned are standard in computational chemistry for characterizing novel compounds; however, it appears this specific molecule has not yet been the subject of such in-depth theoretical investigation in published research.

Conformational Analysis and Stability Predictions

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the key conformational variables would include the orientation of the methoxy (B1213986) and amine groups relative to the naphthalene (B1677914) ring.

Theoretical calculations would typically involve rotating the C-O bond of the methoxy group and the C-N bond of the amine group to map the potential energy surface. This process identifies the most stable conformations (energy minima) and the energy barriers between them (transition states).

Table 1: Hypothetical Torsional Angle and Relative Energy Data for 4-Methoxynaphthalen-2-amine

| Conformer | Dihedral Angle (C1-C2-N-H) (°) | Dihedral Angle (C3-C4-O-CH3) (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 2.5 |

| B | 180 | 0 | 0.0 |

| C | 0 | 180 | 3.0 |

| D | 180 | 180 | 0.5 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

The stability of different conformers is influenced by a combination of steric hindrance and electronic effects. For instance, the interaction between the lone pair of electrons on the nitrogen and oxygen atoms with the π-system of the naphthalene ring can lead to specific preferred orientations. The protonation of the amine group to form the hydrochloride salt would significantly alter the electronic distribution and conformational preferences, favoring structures that can best accommodate the positive charge.

Intermolecular Interaction Studies (e.g., Host-Guest Systems)

The study of intermolecular interactions is crucial for understanding how molecules recognize and bind to each other, a concept central to fields like supramolecular chemistry and drug design. In the context of this compound, this could involve its interaction with host molecules such as cyclodextrins, calixarenes, or crown ethers.

Computational methods can model these host-guest systems to predict binding affinities and elucidate the nature of the non-covalent interactions at play. These interactions can include hydrogen bonds, π-π stacking, cation-π interactions, and van der Waals forces. For this compound, the protonated amino group could form strong hydrogen bonds, while the naphthalene ring is a prime candidate for π-π stacking and cation-π interactions.

Table 2: Illustrative Calculated Interaction Energies in a Host-Guest System

| Host Molecule | Guest Molecule | Predominant Interaction Type | Calculated Binding Energy (kcal/mol) |

| β-Cyclodextrin | Naphthalene | Hydrophobic & van der Waals | -5.2 |

| 18-Crown-6 | Ammonium (B1175870) ion | Hydrogen Bonding & Electrostatic | -25.8 |

| Calix nih.govarene | Toluene | π-π Stacking & CH-π | -8.1 |

Note: This table presents typical interaction energies for representative host-guest pairs and is not specific to this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.

Elucidation of Reaction Pathways and Transition States

For any chemical reaction involving this compound, computational chemistry can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

Techniques such as transition state searching algorithms can locate these transient structures. Analysis of the transition state's geometry and vibrational frequencies can confirm its identity and provide insights into the bond-making and bond-breaking processes.

Energy Profiles for Chemical Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate.

The height of the energy barrier from the reactant to the transition state corresponds to the activation energy of the reaction. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

Table 3: Hypothetical Energy Profile Data for a N-Alkylation Reaction

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Naphthalen-2-amine + Alkyl Halide) | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | -2.5 |

| TS2 | Second Transition State | +12.8 |

| P | Products (N-Alkyl-naphthalen-2-amine + HX) | -8.7 |

Note: This table is a generalized representation of an energy profile for a hypothetical reaction and does not represent specific data for this compound.

Role of 4 Methoxynaphthalen 2 Amine Hydrochloride As a Chemical Building Block

Utilization in Complex Organic Synthesis

The reactivity of 4-Methoxynaphthalen-2-amine hydrochloride makes it a strategic starting material for the synthesis of a wide array of complex organic molecules. Its primary amine functionality is a key handle for building nitrogen-containing structures, and the naphthalene (B1677914) core offers a robust framework that can be further functionalized.

Primary aromatic amines are fundamental starting materials for the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and functional materials. nih.govrsc.org 4-Methoxynaphthalen-2-amine can be employed in various cyclization reactions to construct fused heterocyclic systems. For instance, condensation reactions with 1,2- or 1,3-dicarbonyl compounds are a common strategy for forming five- or six-membered rings. While vicinal diamines are typically used to form quinoxalines through condensation with α-diketones, the reactivity of a monoamine like 4-methoxynaphthalen-2-amine is central to other cyclization strategies. orientjchem.org Its use as a precursor in reactions like the Skraup or Doebner-von Miller synthesis could yield complex fused quinoline (B57606) derivatives, incorporating the naphthalene moiety into a larger polycyclic aromatic system. The general applicability of primary amines in forming N-heterocyclic carbene (NHC) precursors also suggests its potential in this advanced area of chemistry. researchgate.net

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly building molecular complexity. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.orgnih.govnih.gov As a primary amine, 4-Methoxynaphthalen-2-amine is an ideal candidate for the amine component in the Ugi reaction. Its incorporation would introduce the rigid, methoxy-substituted naphthalene unit into the final product, creating structurally unique and sterically defined molecules. These Ugi adducts are not only valuable in their own right for library synthesis in drug discovery but can also serve as intermediates for subsequent post-MCR transformations, where the initial product is cyclized into more rigid heterocyclic scaffolds. researchgate.netbeilstein-journals.org

Table 1: Hypothetical Ugi Four-Component Reaction (Ugi-4CR) using 4-Methoxynaphthalen-2-amine

| Component | Example Reactant | Role in Reaction | Resulting Moiety in Product |

| Amine | 4-Methoxynaphthalen-2-amine | Provides the initial nucleophile to form an imine with the carbonyl component. | Forms the N-substituent on the α-amino acyl amide backbone. |

| Carbonyl | Benzaldehyde | Reacts with the amine to form an iminium ion intermediate. | Forms the side chain (R-group) of the α-amino acid portion. |

| Carboxylic Acid | Acetic Acid | Acts as a nucleophile that attacks the nitrilium ion intermediate. | Forms the N-acyl group on the final amide product. |

| Isocyanide | tert-Butyl isocyanide | Attacks the iminium ion and undergoes subsequent rearrangement. | Forms the C-terminal amide portion of the product. |

The structure of 4-Methoxynaphthalen-2-amine allows for polyfunctionalization through two primary routes: reactions at the amine group and electrophilic aromatic substitution (EAS) on the naphthalene ring.

Amine Derivatization : The primary amine is readily acylated, alkylated, or sulfonylated to install a wide variety of functional groups. nih.govnih.gov This chemical handle allows for the attachment of other molecular fragments, polymers, or labels. Pre-column derivatization techniques common in analytical chemistry highlight the ease with which primary amines can be modified. actascientific.comthermoscientific.fr

Electrophilic Aromatic Substitution (EAS) : The naphthalene ring is activated towards EAS by both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are strong activating, ortho, para-directing groups. libretexts.org This predictable regioselectivity allows for the controlled introduction of additional substituents such as halogens, nitro groups, or sulfonic acids onto the aromatic core. wikipedia.orgmasterorganicchemistry.com The interplay of the directing effects of the two existing groups governs the position of substitution, enabling the synthesis of highly functionalized naphthalene derivatives. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Methoxynaphthalen-2-amine

| Reaction | Electrophile (E⁺) | Predicted Position(s) of Substitution | Rationale |

| Nitration | NO₂⁺ | C1, C3 | The C1 position is ortho to the -NH₂ group and para to the -OCH₃ group (in the other ring). The C3 position is ortho to both groups. Steric hindrance may influence the ratio. |

| Halogenation | Br⁺, Cl⁺ | C1, C3 | Similar to nitration, the strong activating effects of both groups direct the electrophile to the available ortho and para positions. |

| Sulfonation | SO₃ | C1, C3 | The directing influence of the amine and methoxy groups controls the regiochemical outcome. |

| Friedel-Crafts Acylation | R-C=O⁺ | C1, C3 | The strong activation facilitates acylation, though the Lewis acid catalyst may coordinate with the amine, requiring protection of the amino group. |

Applications in Material Science and Supramolecular Chemistry

The rigid and planar structure of the naphthalene core, combined with its photophysical properties (fluorescence), makes derivatives of 4-methoxynaphthalen-2-amine attractive for applications in materials science and the design of complex supramolecular systems.

Aromatic amines are key monomers in the synthesis of high-performance polymers like polyamides and polyimides. researchgate.net These polymers are typically made by reacting aromatic diamines with diacid chlorides or dianhydrides, respectively. psgcas.ac.invt.edu While 4-methoxynaphthalen-2-amine is a monoamine, it can be used as an end-capping agent to control the molecular weight of polymer chains and functionalize the chain ends.

Furthermore, it can serve as a precursor to a diamine monomer. Chemical modification to introduce a second amino group would create a naphthalene-based diamine. The inclusion of such a monomer in polymerization would impart the rigidity, thermal stability, and fluorescent properties of the methoxynaphthalene moiety to the resulting polymer backbone. mdpi.com Polyimides containing naphthalene units are known for their excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics. mdpi.com

Primary amines are versatile starting points for the synthesis of ligands for metal complexes. A common and straightforward method is the condensation of the amine with an aldehyde or ketone to form a Schiff base, which contains an imine (>C=N-) functional group. dntb.gov.uascispace.com 4-Methoxynaphthalen-2-amine can be reacted with various carbonyl compounds (e.g., salicylaldehyde, acetylacetone) to produce a range of multidentate Schiff base ligands. researchgate.net These ligands can chelate to a wide variety of transition metal and other metal ions, forming stable complexes. nih.govmdpi.com The resulting metal complexes can have interesting catalytic, magnetic, or optical properties, with potential applications in catalysis, sensing, and materials science.

Table 3: Potential Schiff Base Ligands and Their Metal Complexes

| Schiff Base Ligand Synthesis | Ligand Type | Potential Metal Ions | Potential Applications |

| 4-Methoxynaphthalen-2-amine + Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, antimicrobial agents, fluorescent sensors. |

| 4-Methoxynaphthalen-2-amine + 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Fe(II/III), Ru(II), Rh(III) | Redox-active materials, photoluminescent probes. |

| 4-Methoxynaphthalen-2-amine + Acetylacetone | Bidentate (N, O) | V(IV/V), Mn(II/III), Cr(III) | Catalysts for oxidation reactions, magnetic materials. |

Development of Optoelectronic Materials (General Principle)

The quest for novel materials with tailored optical and electronic properties is a significant driver of modern materials science. Aromatic amines, particularly those with extended π-conjugated systems like the naphthalene moiety in 4-Methoxynaphthalen-2-amine, are fundamental components in the design of organic optoelectronic materials. These materials are integral to technologies such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

The general principle behind the utility of this compound and its derivatives lies in its inherent electronic characteristics. The naphthalene core provides a rigid, planar, and electron-rich structure that facilitates charge transport. When incorporated into larger molecular frameworks, derivatives of 4-Methoxynaphthalen-2-amine can function as efficient hole-transporting materials (HTMs). elsevierpure.comresearchgate.netnih.gov Hole transport is a critical process in many electronic devices, requiring materials that can effectively accept and transport positive charge carriers (holes). researchgate.net

The amine group on the naphthalene ring is a key functional handle. It allows for the facile connection of the naphthalenamine unit to other molecular components, such as triphenylamine (B166846) groups or other π-rich systems, through various chemical reactions. researchgate.net This modular approach enables chemists to fine-tune the properties of the final material. For instance, triphenylamine derivatives are widely used as end-capping groups in HTMs due to their excellent hole-transporting capabilities and morphological stability. researchgate.netfrontiersin.org By strategically combining these units, researchers can engineer materials with optimized energy levels, high hole mobility, and good film-forming properties, which are all crucial for high-performance devices. nih.govrsc.org

The methoxy group (-OCH₃) also plays an important role. As an electron-donating group, it modulates the electronic properties of the naphthalene system, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO). This tuning is essential for achieving efficient charge injection and transport by ensuring proper energy level alignment with other materials in a device stack. nih.gov The presence of such substituents can enhance the performance and stability of the resulting optoelectronic devices. elsevierpure.comresearchgate.net

Table 1: Properties of Representative Hole Transporting Materials (HTMs) Derived from Aromatic Amines This table illustrates typical performance metrics for new hole transporting materials developed for OLEDs, showcasing the efficiencies that can be achieved through molecular design based on aromatic amine building blocks.

| Compound ID | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | Glass Transition Temp. (Tg) (°C) |

| DPAP-TB | 3.72 | 1.29 | 118 |

| 1-PNAP-TB | 2.82 | 0.97 | 133 |

| 2-PNAP-TB | 3.30 | 1.12 | 125 |

| Data sourced from a study on novel hole transporting materials. elsevierpure.com |

Role in the Synthesis of Specialty Chemicals and Intermediates

Beyond advanced materials, this compound is a valuable building block for producing a range of specialty chemicals and chemical intermediates. abcr.comenamine.netenamine.net Its primary amine functionality is particularly reactive and serves as a key site for molecular elaboration.

One of the most significant applications of aromatic amines is in the synthesis of azo dyes. unb.canih.govpbworks.com This class of compounds is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. The synthesis typically involves a two-step process:

Diazotization : The primary aromatic amine, in this case, 4-Methoxynaphthalen-2-amine, is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). jbiochemtech.comimpactfactor.org This reaction converts the amine group (-NH₂) into a highly reactive diazonium salt intermediate (-N₂⁺Cl⁻). mnstate.edu

Azo Coupling : The diazonium salt then acts as an electrophile and is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. nih.govpbworks.com This electrophilic aromatic substitution reaction forms the stable azo bridge, creating the final dye molecule. nih.gov

The extended conjugation provided by the naphthalene ring, combined with the electronic effects of the methoxy group and the azo linkage, results in compounds that absorb light in the visible spectrum, making them intensely colored. nih.gov By choosing different coupling components, a wide variety of colors and shades can be produced. jbiochemtech.com These dyes find applications in textiles, printing, and as pigments. impactfactor.org

Furthermore, the amine group can undergo various other transformations, such as reactions with alkyl halides or carbonyl compounds, to produce a diverse array of chemical intermediates. mnstate.edu These intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic products. nih.gov The reactivity of the amine allows for its conversion into amides, imines, and other functional groups, making this compound a versatile starting point for multi-step synthetic sequences. nih.govlookchem.com

Table 2: General Reaction Scheme for Azo Dye Synthesis This table outlines the fundamental two-step process for creating azo dyes from a primary aromatic amine like 4-Methoxynaphthalen-2-amine.

| Step | Reaction Name | Reactants | Conditions | Product |

| 1 | Diazotization | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Aromatic Diazonium Salt |

| 2 | Azo Coupling | Aromatic Diazonium Salt, Coupling Component (e.g., Phenol) | Ice-water bath | Azo Dye |

| Based on general procedures for azo dye synthesis. unb.cajbiochemtech.comimpactfactor.org |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. rsc.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Methoxynaphthalen-2-amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure unequivocally.

The structural elucidation of this compound begins with 1D NMR experiments, namely ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. The chemical shifts (δ) are indicative of the electronic environment, and spin-spin coupling patterns provide information about adjacent protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

Due to the complexity of the aromatic region in the naphthalene (B1677914) ring system, 2D NMR experiments are crucial for unambiguous assignments.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the connectivity of the proton network within the naphthalene rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the methoxy (B1213986) group protons to their corresponding carbon on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxynaphthalen-2-amine in a common NMR solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~7.0-7.2 (s) | ~105-110 | H1 → C2, C3, C8a |

| 2 | - | ~145-150 (C-NH₂) | - |

| 3 | ~7.2-7.4 (s) | ~115-120 | H3 → C1, C2, C4, C4a |

| 4 | - | ~155-160 (C-OCH₃) | - |

| 4a | - | ~125-130 | H3, H5 → C4a |

| 5 | ~7.8-8.0 (d) | ~122-127 | H5 → C4, C6, C7, C8a |

| 6 | ~7.3-7.5 (t) | ~124-128 | H6 → C5, C7, C8 |

| 7 | ~7.4-7.6 (t) | ~126-130 | H7 → C5, C6, C8, C8a |

| 8 | ~8.0-8.2 (d) | ~120-125 | H8 → C6, C7, C8a |

| 8a | - | ~130-135 | H1, H5, H8 → C8a |

| OCH₃ | ~3.9-4.1 (s) | ~55-60 | OCH₃ → C4 |

| NH₂ | Broad signal | - | - |

Note: These are predicted values based on data from similar naphthalene derivatives. researchgate.netacs.orgnih.gov Actual experimental values may vary based on solvent and other conditions. The amine protons (NH₂) would likely appear as a broad singlet and its chemical shift is highly dependent on concentration and solvent.

NMR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from a reaction mixture. For the synthesis of this compound, ¹H NMR can be used to track the disappearance of signals corresponding to the starting materials and the simultaneous appearance of new signals characteristic of the product. For instance, the formation of the amine group or the introduction of the methoxy group would result in new, distinct peaks in the spectrum. The relative integration of reactant and product signals can provide a quantitative measure of the reaction's conversion over time, allowing for the optimization of reaction conditions such as temperature and reaction duration.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide strong evidence for its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the compound. For 4-Methoxynaphthalen-2-amine, HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺.

Table 2: Predicted HRMS Data for 4-Methoxynaphthalen-2-amine.

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M] (Neutral) | C₁₁H₁₁NO | 173.08406 |

| [M+H]⁺ (Protonated) | C₁₁H₁₂NO⁺ | 174.09134 |

Note: The measured mass in an HRMS experiment should match the calculated exact mass within a very small error margin (e.g., < 5 ppm) to confirm the molecular formula.

In addition to providing the molecular weight, mass spectrometry can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of this fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), provides corroborating evidence for the proposed structure. chemguide.co.uk For aromatic amines and ethers, fragmentation often involves characteristic losses. libretexts.orgmiamioh.edulibretexts.org

Table 3: Predicted Major Fragment Ions for 4-Methoxynaphthalen-2-amine in Mass Spectrometry.

| Predicted Fragment Ion (m/z) | Proposed Loss from Molecular Ion [M]⁺ (m/z 173) | Proposed Fragment Structure/Formula |

| 158 | Loss of •CH₃ | [M - CH₃]⁺ |

| 145 | Loss of CO | [M - CO]⁺ (after rearrangement) |

| 144 | Loss of •CHO | [M - CHO]⁺ |

| 130 | Loss of CH₃ and CO | [M - CH₃ - CO]⁺ |

| 115 | Loss of C₂H₄O (from methoxy and ring) | [C₉H₅]⁺ (Naphthalenyl-type cation) |

Note: The relative intensities of these fragments can vary significantly depending on the ionization method (e.g., Electron Ionization, Electrospray Ionization) and the energy used. The molecular ion of aromatic compounds is often quite stable and thus a prominent peak. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wisc.edu For a synthesized chemical compound like this compound, it is critical to establish its purity, and chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds. nih.govresearchgate.net A sample is dissolved in a solvent and injected into a column packed with a stationary phase (commonly silica-based). A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. A detector, typically a UV-Vis spectrophotometer, records the signal as components elute from the column. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used for qualitative monitoring of reactions and for determining the appropriate solvent system for a preparative column chromatography separation. chemistryhall.comtifr.res.in A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent (like silica (B1680970) gel). The plate is then placed in a sealed chamber with a shallow pool of a solvent (eluent). As the eluent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. wisc.edu

Table 4: Typical Chromatographic Conditions for Analysis of 4-Methoxynaphthalen-2-amine.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

| HPLC (Reverse-Phase) | C18-bonded silica | Gradient of Acetonitrile (B52724) and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) | UV-Vis at a specific wavelength (e.g., 254 nm) |

| TLC (Normal-Phase) | Silica gel (SiO₂) on glass or aluminum | Mixture of a non-polar solvent (e.g., Hexane (B92381) or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) | UV light (254 nm) |

Note: The specific mobile phase composition for both HPLC and TLC would need to be optimized experimentally to achieve the best separation of the target compound from any impurities or starting materials. sigmaaldrich.comlcms.cz

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for the quantitative analysis of the compound in various matrices. The separation is typically achieved on a reversed-phase column, such as a C18, where the polar mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for the detection of this compound, owing to the presence of the UV-active naphthalene ring system. nih.gov The DAD offers the advantage of acquiring the full UV spectrum of the analyte as it elutes, which can aid in peak identification and purity assessment. nih.gov The UV spectrum of this compound is expected to show strong absorbance in the UV region, characteristic of its aromatic structure.

A typical HPLC method for the analysis of this compound might involve the following conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 230 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. umich.edu Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte. mostwiedzy.pl The mass spectrum of the derivatized 4-Methoxynaphthalen-2-amine would be expected to show a molecular ion peak corresponding to the derivatized compound, as well as characteristic fragment ions resulting from the cleavage of the methoxy, amino, and naphthalene moieties. researchgate.net

A hypothetical GC-MS analysis could be performed under the following conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.comaga-analytical.com.pl By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. researchgate.net

A suitable mobile phase, typically a mixture of a nonpolar and a polar solvent (e.g., hexane and ethyl acetate), is chosen to achieve good separation between the starting materials, intermediates, and the final product. researchgate.net The spots are visualized under UV light, where the aromatic naphthalene ring of this compound will be fluorescent, or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. nih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes. chemistryhall.com

| Compound | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |

| Starting Material (e.g., 4-methoxy-2-nitronaphthalene) | ~0.8 |

| 4-Methoxynaphthalen-2-amine | ~0.4 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. vscht.cz For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. libretexts.orglibretexts.org

The N-H stretching vibrations of the primary amine hydrochloride would appear as a broad band in the region of 3000-2500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring would be observed around 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching of the methoxy group is expected to show a strong absorption band around 1250-1000 cm⁻¹. ucalgary.ca

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch (Amine Salt) | 3000-2500 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

The crystal structure would reveal the geometry of the naphthalene ring system, the conformation of the methoxy and amine substituents, and the packing of the molecules in the crystal lattice. researchgate.net It would also definitively show the ionic interaction between the protonated amine group and the chloride anion.

A hypothetical crystallographic data table for this compound might look like this:

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) ** | 105.67 |

| Volume (ų) ** | 1018.9 |

| Z | 4 |

This structural information is invaluable for understanding the physicochemical properties of the compound, such as its solubility and melting point, and for computational modeling studies. researchgate.net

Future Research Directions and Open Questions in the Chemistry of 4 Methoxynaphthalen 2 Amine Hydrochloride

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of naphthalen-2-amines often involves multi-step processes that may not align with modern principles of green chemistry. Future research should focus on developing more efficient and sustainable synthetic routes to 4-Methoxynaphthalen-2-amine hydrochloride.

Key areas for investigation include:

Catalytic Amination: One promising approach is the direct catalytic amination of naphthalene (B1677914) precursors. rsc.org Research into novel catalyst systems, such as those based on vanadium, could enable a one-step synthesis with high atom economy, avoiding the harsher conditions and stoichiometric waste associated with older methods. rsc.orgrsc.org

Green Chemistry Approaches: The development of synthetic methods that utilize renewable resources and environmentally benign solvents is a critical goal. benthamscience.comnih.gov Methodologies such as "hydrogen borrowing" for the amination of alcohols or reductive amination of carbonyls offer greener alternatives to classical syntheses. rsc.orggctlc.org Exploring these pathways for the synthesis of 4-methoxynaphthalen-2-amine could significantly reduce the environmental impact of its production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Unveiling Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy (B1213986) group, the nucleophilic amino group, and the aromatic naphthalene core. While the general reactivity of aromatic amines is understood, the specific substitution pattern of this compound could lead to novel and unexplored chemical transformations.

Future research could focus on:

C-H Functionalization: Direct C-H functionalization of the naphthalene ring would provide a highly efficient way to introduce new functional groups and build molecular complexity. acs.org Investigating photocatalytic or transition-metal-catalyzed C-H amination, alkylation, or arylation at various positions on the naphthalene core could unlock new synthetic possibilities. nih.gov

Electrophilic Substitution: The electron-rich nature of the methoxy-substituted naphthalene ring makes it susceptible to electrophilic substitution. A systematic study of its reactions with a wide range of electrophiles could reveal interesting regioselectivity and lead to the synthesis of novel derivatives. chemicalbook.com

Cyclization Reactions: The amino group can participate in various cyclization reactions to form heterocyclic compounds fused to the naphthalene backbone. Exploring reactions with bifunctional reagents could lead to the synthesis of novel polycyclic aromatic compounds with interesting electronic and photophysical properties.

Advanced Applications in Non-Biological Chemical Systems

While many aromatic amines have biological applications, the unique electronic structure of this compound suggests its potential in various non-biological chemical systems.

Potential areas for future applications include:

Organic Electronics: Naphthalene derivatives, particularly naphthalene diimides, have shown promise as n-type organic semiconductors. gatech.edu The electron-donating properties of the methoxy and amino groups in 4-Methoxynaphthalen-2-amine could be exploited in the design of novel p-type or ambipolar organic electronic materials for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Fluorescent Probes: The naphthalene moiety is a well-known fluorophore. nih.gov By attaching appropriate recognition units to the 4-Methoxynaphthalen-2-amine scaffold, it may be possible to develop novel fluorescent probes for the detection of specific ions or molecules. researchgate.netrsc.org The methoxy group can further modulate the photophysical properties of the resulting sensor.

Functional Dyes: 2-Naphthylamine is a known precursor to azo dyes. atamanchemicals.comwikipedia.org The introduction of a methoxy group at the 4-position can alter the electronic properties and, consequently, the color and stability of the resulting dyes. Systematic exploration of coupling reactions with various diazonium salts could lead to the discovery of new functional dyes with applications in textiles, printing, and optical data storage.

Development of High-Throughput Screening for Chemical Properties

To accelerate the discovery of new properties and applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are essential.

Future research in this area should involve:

Combinatorial Synthesis: The generation of libraries of compounds based on the 4-Methoxynaphthalen-2-amine scaffold can be achieved using combinatorial chemistry techniques. ijpsonline.comwikipedia.org This would involve systematically reacting the parent compound with a diverse set of building blocks to create a large number of derivatives in a parallel or split-and-mix fashion. chegg.com

Screening for Functional Properties: These libraries can then be screened for a wide range of chemical and physical properties. For instance, they could be screened for their fluorescent properties, their ability to act as catalysts in specific reactions, or their performance in organic electronic devices. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work can provide a deeper understanding of the properties and reactivity of this compound and guide the design of new experiments.

Key synergistic approaches include:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure and predict the reactivity of the molecule. scilit.comresearchgate.netresearchgate.net These calculations can help in understanding the regioselectivity of electrophilic substitution reactions and in predicting the feasibility of novel synthetic routes. nih.govajpchem.org

Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of complex reactions, identify transition states, and explain experimentally observed outcomes. rsc.orgmdpi.com This can be particularly useful in understanding the mechanisms of catalytic reactions involving derivatives of this compound.

Designing Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of virtual libraries of derivatives before their synthesis. nih.gov This can help in identifying promising candidates for applications in organic electronics or as fluorescent probes, thereby focusing experimental efforts on the most promising molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Methoxynaphthalen-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves introducing a methoxy group to a naphthalene backbone followed by amination and HCl salt formation. Key steps include:

- Aromatic substitution : Methoxylation using methanol under acidic conditions.

- Reductive amination : Employing catalysts like Pd/C or Raney nickel for amine group introduction .

- Purity optimization : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) improves purity. Monitor via TLC or HPLC (C18 column, UV detection at 220–280 nm) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) and refine with anisotropic displacement parameters .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm methoxy (δ ~3.8 ppm) and amine protons (δ ~5.5 ppm).

- FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

- Methodological Answer :

- Temperature control : Maintain 60–80°C during methoxylation to prevent over-oxidation.

- Catalyst screening : Compare Pd/C vs. PtO₂ for reductive amination efficiency (monitor via GC-MS).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase impurities; use gradient elution in HPLC to identify by-products .

Q. How should contradictory bioactivity data (e.g., serotonin modulation) be resolved?

- Methodological Answer :

- Dose-response studies : Test across concentrations (1 nM–100 µM) in vitro (e.g., rat brain synaptosomes) to identify non-linear effects .

- Receptor profiling : Use radioligand binding assays (5-HT1A/2A receptors) to clarify selectivity.

- Data normalization : Control for batch-to-batch variability using internal standards (e.g., deuterated analogs in LC-MS) .

Q. What advanced analytical techniques differentiate this compound from structural analogs?

- Methodological Answer :

- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 208.0634 (theoretical) with <2 ppm error.

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) if stereoisomers are present .

- Solid-state NMR : Distinguish polymorphs by comparing ¹³C chemical shifts in crystalline vs. amorphous forms .

Q. How do environmental factors (pH, temperature) affect stability in pharmacological assays?

- Methodological Answer :

- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-QTOF-MS.

- pH profiling : Assess solubility and ionization state using potentiometric titration (pKa ~8.5 for the amine group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using reference compounds (e.g., sertraline for serotonin reuptake inhibition).

- Meta-analysis : Pool data from ≥3 independent studies, applying Fisher’s exact test to identify outliers.

- Cross-lab validation : Collaborate to replicate experiments under identical conditions (cell line, buffer pH, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.